4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid is a chemical compound with the molecular formula CHNO and a CAS number of 21054-69-3. This compound features a unique structure that includes a phenyl group connected to a tetrazolyl moiety, which is further linked to a butanoic acid group. The compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The data regarding this compound has been compiled from various scientific resources, including PubChem and specialized chemical databases. These sources provide insights into the synthesis, properties, and applications of the compound.
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid is classified as an organic compound and falls under the category of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom in the ring structure. This classification highlights its relevance in organic synthesis and medicinal chemistry.
The molecular structure of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid can be represented as follows:
The compound features:
The reactivity profile of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid suggests it can participate in various chemical reactions:
The primary mechanism of action for 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid involves its interaction with specific protein targets within biological pathways:
This interaction suggests involvement in critical biochemical pathways related to:
The absorption, distribution, metabolism, and excretion (ADME) properties indicate good bioavailability and potential therapeutic efficacy.
4-(5-phenyltetrazol-2H)-butanoic acid has significant applications in scientific research:
Tetrazoles, characterized by a five-membered ring with four nitrogen atoms, emerged as pivotal heterocycles following Bladin’s 1885 synthesis of 2-cyanophoric-5-phenyltetrazole. Initially of limited interest, their applications expanded dramatically in the 1950s with discoveries in agriculture, explosives, and pharmacology. The tetrazole moiety gained prominence due to its metabolic stability and ability to mimic carboxylic acid functionality, making it invaluable in drug design. By the late 20th century, tetrazole derivatives became integral to antihypertensive agents, exemplified by the development of losartan (the first FDA-approved angiotensin-II receptor blocker, ARB) in 1995. This innovation underscored tetrazoles’ role in enhancing drug bioavailability and receptor affinity, cementing their status as privileged scaffolds in medicinal chemistry [4] [9].
The tetrazole ring serves as a bioisostere for carboxylate groups in ARBs due to comparable pKa values (~4.9 for tetrazoles vs. ~4.2–4.4 for carboxylates) and similar spatial geometry. This allows effective mimicry of the C-terminal carboxylate of angiotensin-II, the endogenous ligand of the AT1 receptor. Molecular modeling reveals critical interactions: the deprotonated tetrazole anion forms hydrogen bonds with residues Ser109 (TM3), Lys199 (TM5), and Asn295 (TM7) of the AT1 receptor. For instance:
Positional isomerism (1H- vs. 2H-tetrazole) profoundly influences pharmacological activity. The 2H-tautomer (e.g., in 4-(5-phenyl-2H-tetrazol-2-yl)butanoic acid) offers advantages:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1